molecular formula C14H18N2O3 B2651844 1-Isopropyl-3-((4-methoxyphenyl)amino)pyrrolidine-2,5-dione CAS No. 1008463-68-0

1-Isopropyl-3-((4-methoxyphenyl)amino)pyrrolidine-2,5-dione

Cat. No.: B2651844
CAS No.: 1008463-68-0
M. Wt: 262.309
InChI Key: HVSXPSAJGMIJDL-UHFFFAOYSA-N
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Description

“1-Isopropyl-3-((4-methoxyphenyl)amino)pyrrolidine-2,5-dione” is a compound that belongs to the class of pyrrolidine derivatives . Pyrrolidines are present in many natural products and pharmacologically important agents . They play key roles in pharmacotherapy, making them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .


Synthesis Analysis

The synthesis of pyrrolidine derivatives involves various methods. One efficient method for the N-heterocyclization of primary amines with diols has been developed, which is catalyzed by a Cp*Ir complex . Another method involves the use of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Pyrrolidine derivatives have been synthesized in good to excellent yields using various methods . For instance, a chiral amine-derived iridacycle complex catalyzes a highly economical borrowing hydrogen annulation to provide chiral N-heterocycles directly from simple racemic diols and primary amines .

Scientific Research Applications

Chemical Synthesis

Pyrrolidine-2,4-diones, closely related to 1-Isopropyl-3-((4-methoxyphenyl)amino)pyrrolidine-2,5-dione, are synthesized from α-amino acid esters. These compounds can be acylated, forming 3-acyltetramic acids which are significant in various chemical syntheses (Jones et al., 1990).

Multicomponent Synthesis

A multicomponent synthesis approach to create 3,4-disubstituted N-aminopyrrolidine-2,5-diones, which are structurally related, has been explored. This method provides a diastereoselective synthesis with good yields (Adib et al., 2011).

Photoluminescent Materials

Studies have been conducted on the synthesis of π-conjugated polymers containing pyrrolo[3,4-c]pyrrole units, which show promising applications in photoluminescent materials. These compounds, due to their structural features, are suitable for electronic applications (Beyerlein & Tieke, 2000).

Luminescent Polymers

Research on polymers containing tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione units, similar in structure to the compound , shows they have distinct optical and electrochemical properties. These polymers are being explored for their strong fluorescence and potential in various technological applications (Zhang & Tieke, 2008).

Antimicrobial Activity

Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial properties. These studies are crucial in exploring new therapeutic agents (Patel et al., 2010).

Peptide Analogues Synthesis

Research has been done on the synthesis of dipeptide analogues containing pyrrolin-2-ones, which are structurally similar to the compound . These studies focus on understanding peptide structures and functions (Hosseini et al., 2006).

Future Directions

Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules continue to be utilized as intermediates in drug research and development (R&D) studies for the development of molecules that could be new drug candidates . This suggests that “1-Isopropyl-3-((4-methoxyphenyl)amino)pyrrolidine-2,5-dione” and similar compounds may have potential applications in future drug development.

Properties

IUPAC Name

3-(4-methoxyanilino)-1-propan-2-ylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-9(2)16-13(17)8-12(14(16)18)15-10-4-6-11(19-3)7-5-10/h4-7,9,12,15H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSXPSAJGMIJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)CC(C1=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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